molecular formula C19H17NO3S B2558734 Methyl 3-amino-5-(4-(benzyloxy)phenyl)thiophene-2-carboxylate CAS No. 474843-40-8

Methyl 3-amino-5-(4-(benzyloxy)phenyl)thiophene-2-carboxylate

Cat. No.: B2558734
CAS No.: 474843-40-8
M. Wt: 339.41
InChI Key: YIMYASTXYWDVQA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Chemical Reactions Analysis

Types of Reactions

Methyl 3-amino-5-(4-(benzyloxy)phenyl)thiophene-2-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, thiol derivatives, and various substituted thiophene derivatives .

Scientific Research Applications

Methyl 3-amino-5-(4-(benzyloxy)phenyl)thiophene-2-carboxylate is utilized in several scientific research fields:

Mechanism of Action

The mechanism of action of Methyl 3-amino-5-(4-(benzyloxy)phenyl)thiophene-2-carboxylate involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or interact with cellular receptors, leading to its observed biological effects . The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 3-amino-5-(4-(benzyloxy)phenyl)thiophene-2-carboxylate is unique due to the presence of the benzyloxy group, which can influence its chemical reactivity and biological activity.

Properties

IUPAC Name

methyl 3-amino-5-(4-phenylmethoxyphenyl)thiophene-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17NO3S/c1-22-19(21)18-16(20)11-17(24-18)14-7-9-15(10-8-14)23-12-13-5-3-2-4-6-13/h2-11H,12,20H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YIMYASTXYWDVQA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=C(S1)C2=CC=C(C=C2)OCC3=CC=CC=C3)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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